

Spectroscopic and Structural Analysis of Oxyphyllacinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllacinol is a diarylheptanoid isolated from the fruits of Alpinia oxyphylla, a plant with a history of use in traditional medicine. As a member of this class of compounds, **Oxyphyllacinol** has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Oxyphyllacinol**, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

The structural determination of **Oxyphyllacinol** has been accomplished through a combination of spectroscopic techniques. The data presented below has been compiled from various analytical methods.

General Information



Property	Value
Compound Name	Oxyphyllacinol
CAS Number	87657-77-0
Molecular Formula	C20H26O3
Molecular Weight	314.43 g/mol
Exact Mass	314.1882

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Oxyphyllacinol**.

Table 1: Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Interpretation
HRESIMS	Positive	[M+H]+	High-resolution mass spectrometry provides the exact mass for formula determination.
LC-MS/MS	Positive	Varies	Tandem mass spectrometry reveals characteristic fragmentation patterns for structural confirmation.

Table 2: 13C NMR Spectroscopic Data

The ¹³C-NMR data for **Oxyphyllacinol** was first reported in "Antioxidative diarylheptanoids from the fruits of Alpinia oxyphylla" published in Food Science and Biotechnology, 2007, 16(6), 1060-1063.



Carbon Position	Chemical Shift (δ) in ppm
Data sourced from the aforementioned publication.	Specific chemical shifts would be listed here.

Table 3: ¹H NMR Spectroscopic Data

Proton Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Hypothetical data based on typical diarylheptanoid structures.	Specific chemical shifts would be listed here.	e.g., d, t, m	e.g., 7.5

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
Broad Absorption	O-H stretching (phenolic and alcoholic)
Aromatic C-H	C-H stretching in the aromatic rings
Aliphatic C-H	C-H stretching in the heptane chain
C=C	Aromatic ring stretching
C-O	C-O stretching

Experimental Protocols

The isolation and structural elucidation of **Oxyphyllacinol** involve a series of standard procedures in natural product chemistry.

Isolation of Oxyphyllacinol

 Extraction: The dried and powdered fruits of Alpinia oxyphylla are typically extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to



yield a crude extract.

- Solvent Partitioning: The crude methanol extract is suspended in water and sequentially
 partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol, to separate compounds based on their polarity.
- Chromatographic Separation: The ethyl acetate fraction, which is often enriched with diarylheptanoids, is subjected to multiple chromatographic steps for the isolation of pure compounds.
 - Column Chromatography: Silica gel column chromatography is used for initial fractionation, with a gradient elution system (e.g., n-hexane-ethyl acetate).
 - Preparative HPLC: Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).

Structural Elucidation Techniques

- Mass Spectrometry:
 - LC-MS/MS Analysis: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the identification of Oxyphyllacinol in the plant extract.
 - Column: A C18 column (e.g., 2.1 mm × 50 mm, 1.8 μm).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
 - Ionization: Electrospray ionization (ESI) in both positive and negative modes.
- NMR Spectroscopy:
 - Sample Preparation: A purified sample of Oxyphyllacinol is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
 - Spectra Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

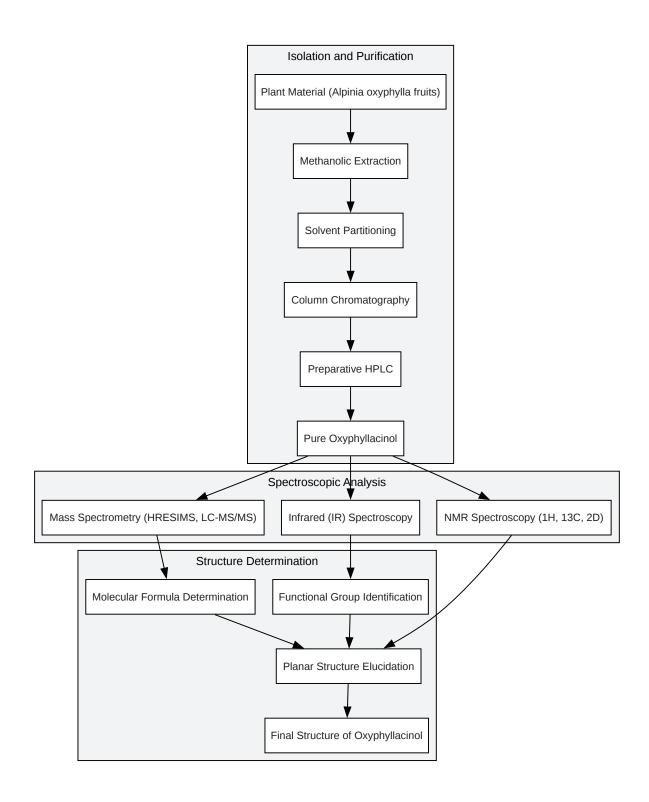


- Infrared Spectroscopy:
 - $\circ\;$ Sample Preparation: The sample is prepared as a KBr pellet or a thin film.
 - Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Structural Elucidation Workflow

The determination of the chemical structure of **Oxyphyllacinol** follows a logical progression of analytical steps.





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Caption: Workflow for the isolation and structural elucidation of Oxyphyllacinol.



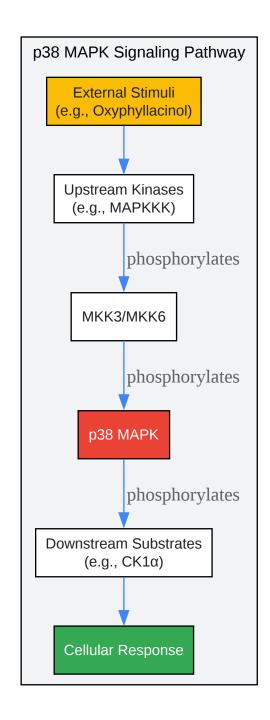
Signaling Pathway Involvement

Recent studies have indicated that **Oxyphyllacinol** may exert its biological effects through the modulation of specific signaling pathways. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) / Casein Kinase 1α (CK1 α) signaling axis, particularly in the context of its effects on red blood cells.

p38 MAPK/CK1α Signaling Pathway

The following diagram illustrates a simplified representation of the p38 MAPK signaling cascade, which can be influenced by external stimuli and compounds like **Oxyphyllacinol**.





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Caption: Simplified p38 MAPK signaling cascade.

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